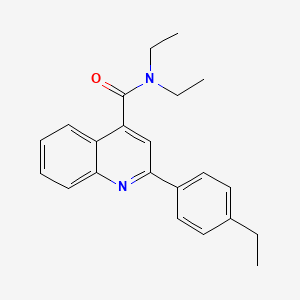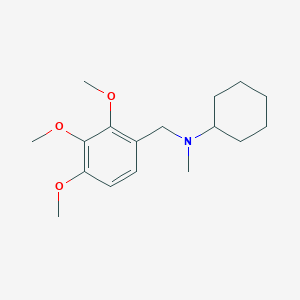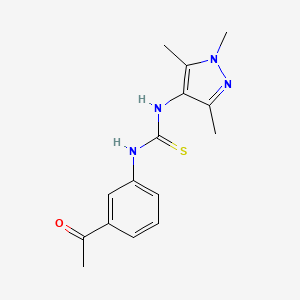![molecular formula C15H12N2O4 B5803460 N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BDBPC, is a chemical compound that has been widely studied for its potential therapeutic applications. BDBPC is a member of the benzodioxole family of compounds, which are characterized by their unique chemical structure and diverse pharmacological properties. In
作用机制
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosine kinase, which are involved in the regulation of neurotransmitter and cell signaling. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects in the body. In neurology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In oncology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In immunology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to modulate the activity of immune cells such as T cells and macrophages, which could be useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is its relatively low bioavailability, which could limit its therapeutic potential in vivo.
未来方向
There are several future directions for the study of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of novel therapeutic applications. In neurology, future studies could focus on the use of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide in combination with other drugs for the treatment of neurodegenerative diseases. In oncology, future studies could focus on the development of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide analogs with enhanced anticancer properties. In immunology, future studies could focus on the use of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has shown promising results in the treatment of neurodegenerative diseases, cancer, and autoimmune diseases. The synthesis of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is relatively easy, and it has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide and to optimize its pharmacokinetic properties.
合成方法
The synthesis of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction between 2-amino-benzamide and 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amino group of 2-amino-benzamide and the carboxylic acid group of 1,3-benzodioxole-5-carboxylic acid. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide.
科学研究应用
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In immunology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been studied for its immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(2-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c16-14(18)10-3-1-2-4-11(10)17-15(19)9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIZQLUODWGPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)



![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)

![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)